Cas no 2334476-73-0 (Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride)

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride is a pyrrolidine-derived compound with a reactive allyl group and an ester functionality, making it a versatile intermediate in organic synthesis. The hydrochloride salt enhances its stability and solubility, facilitating handling and storage. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features allow for further functionalization, such as nucleophilic additions or cyclization reactions. The presence of both ester and amine groups provides opportunities for derivatization, enabling the synthesis of complex heterocycles or bioactive molecules. Its well-defined reactivity profile makes it a valuable building block for medicinal chemistry and drug development applications.
Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride structure
2334476-73-0 structure
Product name:Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride
CAS No:2334476-73-0
MF:C9H16ClNO2
MW:205.681841850281
CID:5796800
PubChem ID:73189409

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • SY323036
    • 2334476-73-0
    • Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride
    • EN300-8208878
    • MFCD16987850
    • methyl 2-(prop-2-en-1-yl)pyrrolidine-2-carboxylate hydrochloride
    • F94821
    • Inchi: 1S/C9H15NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h3,10H,1,4-7H2,2H3;1H
    • InChI Key: XRMINVQYJGVCCV-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C(C1(CC=C)CCCN1)=O

Computed Properties

  • Exact Mass: 205.0869564g/mol
  • Monoisotopic Mass: 205.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8208878-10.0g
methyl 2-(prop-2-en-1-yl)pyrrolidine-2-carboxylate hydrochloride
2334476-73-0 95.0%
10.0g
$3438.0 2025-02-21
Enamine
EN300-8208878-0.05g
methyl 2-(prop-2-en-1-yl)pyrrolidine-2-carboxylate hydrochloride
2334476-73-0 95.0%
0.05g
$186.0 2025-02-21
Enamine
EN300-8208878-0.25g
methyl 2-(prop-2-en-1-yl)pyrrolidine-2-carboxylate hydrochloride
2334476-73-0 95.0%
0.25g
$396.0 2025-02-21
Enamine
EN300-8208878-1.0g
methyl 2-(prop-2-en-1-yl)pyrrolidine-2-carboxylate hydrochloride
2334476-73-0 95.0%
1.0g
$800.0 2025-02-21
Enamine
EN300-8208878-2.5g
methyl 2-(prop-2-en-1-yl)pyrrolidine-2-carboxylate hydrochloride
2334476-73-0 95.0%
2.5g
$1568.0 2025-02-21
Aaron
AR028R6V-1g
methyl2-(prop-2-en-1-yl)pyrrolidine-2-carboxylatehydrochloride
2334476-73-0 95%
1g
$1125.00 2025-02-16
1PlusChem
1P028QYJ-50mg
methyl2-(prop-2-en-1-yl)pyrrolidine-2-carboxylatehydrochloride
2334476-73-0 95%
50mg
$284.00 2024-05-23
Aaron
AR028R6V-2.5g
methyl2-(prop-2-en-1-yl)pyrrolidine-2-carboxylatehydrochloride
2334476-73-0 95%
2.5g
$2181.00 2025-02-16
1PlusChem
1P028QYJ-250mg
methyl2-(prop-2-en-1-yl)pyrrolidine-2-carboxylatehydrochloride
2334476-73-0 95%
250mg
$552.00 2024-05-23
1PlusChem
1P028QYJ-500mg
methyl2-(prop-2-en-1-yl)pyrrolidine-2-carboxylatehydrochloride
2334476-73-0 95%
500mg
$834.00 2024-05-23

Additional information on Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride

Comprehensive Analysis of Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride (CAS No. 2334476-73-0): Properties, Applications, and Innovations

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride (CAS No. 2334476-73-0) is a specialized organic compound gaining attention in pharmaceutical and synthetic chemistry research. This pyrrolidine derivative features a unique molecular structure combining a methyl ester group with a propenyl side chain, making it valuable for designing bioactive molecules. Recent studies highlight its potential as a chiral building block in asymmetric synthesis, particularly for N-heterocyclic scaffolds used in drug discovery.

The compound's hydrochloride salt form enhances stability and solubility, addressing common challenges in API formulation. Researchers are exploring its role in developing neuromodulators and enzyme inhibitors, with computational studies suggesting favorable binding affinity to biological targets. The allyl-substituted pyrrolidine core enables diverse functionalization, aligning with current trends in fragment-based drug design (FBDD) and click chemistry applications.

From a synthetic perspective, Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride demonstrates remarkable versatility. Its Michael acceptor capability through the propenyl group allows for C-C bond formation under mild conditions, while the ester moiety permits straightforward derivatization. These properties make it particularly relevant for combinatorial chemistry approaches, where rapid scaffold diversification is essential. Recent patent literature reveals its incorporation in protease-targeting molecules and allosteric modulators, reflecting growing industrial interest.

Analytical characterization of CAS No. 2334476-73-0 typically involves advanced techniques such as HPLC-MS for purity assessment and X-ray crystallography for structural confirmation. The compound's stereochemical integrity is crucial for biological activity, prompting development of improved enantioselective synthesis methods. Current optimization focuses on catalytic asymmetric hydrogenation and organocatalytic approaches to enhance yield and optical purity.

Environmental and safety considerations for this compound follow standard green chemistry principles. Researchers emphasize atom-economical routes and biodegradable solvent systems in its production. The pharmacokinetic profile of derivatives suggests favorable metabolic stability, though structure-activity relationship (SAR) studies continue to refine molecular properties for specific therapeutic applications.

Emerging applications leverage the compound's structural plasticity in materials science, particularly for designing functional polymers with tailored properties. Its hydrogen-bonding capacity and conformational flexibility make it interesting for supramolecular architectures. These developments align with growing demand for multifunctional materials in biomedical engineering and smart coatings technologies.

Quality control protocols for Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride emphasize rigorous spectroscopic validation (1H/13C NMR, IR) and chiral purity assessment. Standardization efforts address batch-to-batch consistency challenges, particularly for GMP-grade material used in preclinical studies. Recent advances in continuous flow chemistry demonstrate potential for scalable production while maintaining stereochemical fidelity.

The scientific community continues to investigate novel derivatives of CAS No. 2334476-73-0, with particular focus on bioisosteric replacements of the ester group and ring-constrained analogs. These modifications aim to optimize target engagement while improving drug-like properties. Computational modeling suggests promising avenues for structure-based optimization, especially in CNS-targeted therapeutics where blood-brain barrier penetration is critical.

From a commercial perspective, the compound occupies a niche but growing segment in fine chemical markets. Suppliers increasingly offer customized salt forms and isotopically labeled versions for specialized research applications. The development of high-throughput screening libraries incorporating this scaffold reflects its importance in modern drug discovery pipelines.

Future research directions likely include exploration of metal-catalyzed transformations of the propenyl group and development of enantioselective synthetic routes using novel organocatalysts. The compound's potential in peptidomimetic design and conformationally restricted analogs presents exciting opportunities for medicinal chemistry innovation. As synthetic methodologies advance, Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride will undoubtedly play an expanding role in cutting-edge chemical research.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd